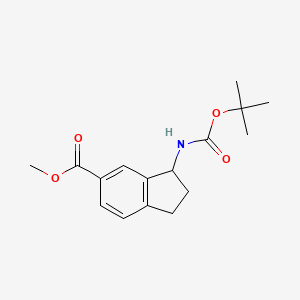![molecular formula C8H7BrN2 B15225436 6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
6-Bromo-5-methylimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6th position and a methyl group at the 5th position makes it a unique derivative of imidazo[1,5-a]pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
N-Oxides: Oxidized forms with an oxygen atom bonded to the nitrogen in the imidazole ring.
Dehalogenated Compounds: Products with the bromine atom removed.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-methylimidazo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-methylimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-methylimidazo[1,2-a]pyridine: Similar structure but with the methyl group at the 7th position.
6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group, making it less sterically hindered.
5-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
6-Bromo-5-methylimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological properties. The presence of both substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C8H7BrN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
6-bromo-5-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-10-5-11(6)7/h2-5H,1H3 |
InChI-Schlüssel |
DOWYPRMRDXEQGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=CN=CN12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
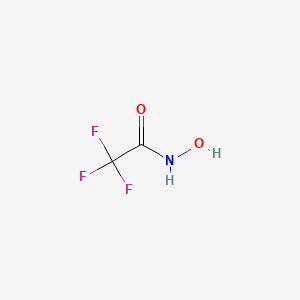
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
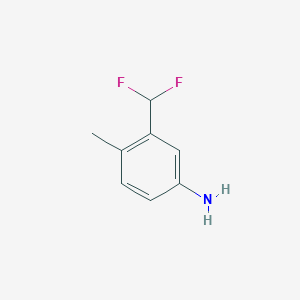
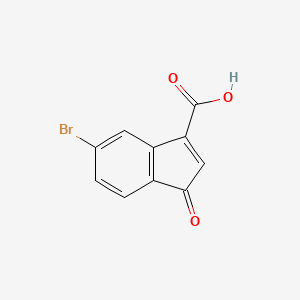
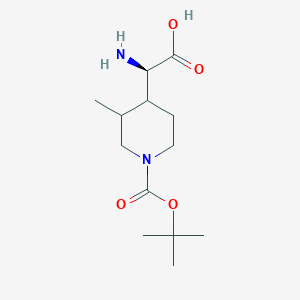
![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
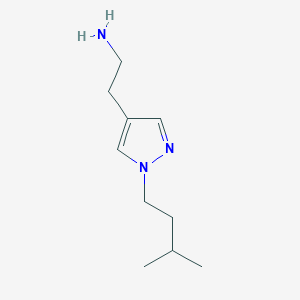
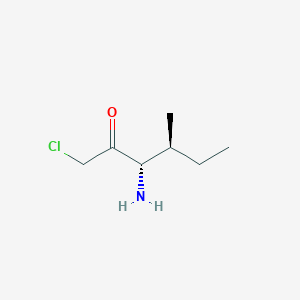
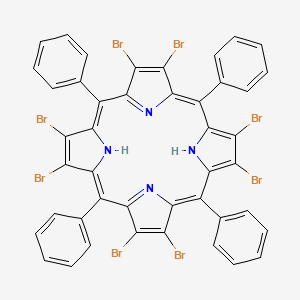

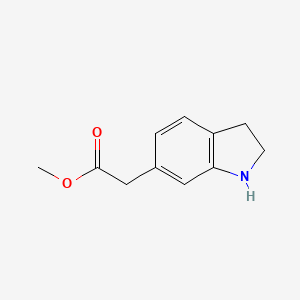
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
